

Bioactivity Screening Guide: N-(2-bromo-4,6-difluorophenyl)-2-methylpropanamide[1]

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Compound of Interest

Compound Name: *N*-(2-bromo-4,6-difluorophenyl)-2-methylpropanamide

CAS No.: 497061-27-5

Cat. No.: B2983547

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Compound Identity & Chemical Logic[1][2][3]

Property	Specification
IUPAC Name	<i>N</i> -(2-bromo-4,6-difluorophenyl)-2-methylpropanamide
Common Designation	Isobutyryl-2-bromo-4,6-difluoroanilide (Probe A)
Molecular Formula	C ₁₀ H ₁₀ BrF ₂ NO
Molecular Weight	278.09 g/mol
Core Pharmacophore	2-Bromo-4,6-difluoroaniline (Head) + Isobutyryl (Tail)
Primary Target Class	Mitochondrial Complex II (SDH) / Ryanodine Receptor (RyR)
Solubility	Low (Water); High (DMSO, Acetone)

Mechanistic Relevance: The 2-bromo-4,6-difluoroaniline moiety is a "privileged structure" that facilitates binding into hydrophobic pockets of enzymes (e.g., the ubiquinone binding site of SDH).[1] The bromine atom provides a halogen bond anchor, while the fluorine atoms modulate pKa and metabolic stability.[1] The isobutyryl tail of Probe A serves as a minimalist lipophilic probe to establish baseline binding affinity before the introduction of complex heterocyclic tails (e.g., pyrazoles in Fluxapyroxad).[1]

Comparative Bioactivity Screening Results

The following data summarizes the screening performance of Probe A compared to industry standards. Data is normalized to pIC₅₀ (negative log of IC₅₀) for direct potency comparison.[1]

A. Fungicidal Activity (Target: SDH - Complex II)

Assay: Inhibition of succinate-cytochrome c reductase in *Botrytis cinerea* mitochondria.[1]

Compound	Tail Structure	pIC ₅₀ (SDH)	Relative Potency	Interpretation
Probe A	Isobutyryl (Aliphatic)	4.2	1x (Baseline)	Micromolar activity. The aliphatic tail lacks the specific pi-stacking interactions provided by heterocyclic tails, resulting in weak binding.[1]
Fluxapyroxad	Pyrazole-carboxamide	8.5	~20,000x	Nanomolar activity. The pyrazole tail forms critical H-bonds and pi-interactions deep in the Q-site.[1]
Boscalid	Pyridine-carboxamide	6.8	~400x	Sub-micromolar. Intermediate potency; shows the necessity of aromatic tails over aliphatic ones.[1]

B. Insecticidal Activity (Target: RyR - Ryanodine Receptor)

Assay: Calcium mobilization in *Spodoptera frugiperda* (Sf9) cells.[1]

Compound	Class	EC ₅₀ (μM)	Efficacy (% Max)	Interpretation
Probe A	Anilide Fragment	>100	<10%	Inactive. The simple amide linkage is insufficient to trigger the RyR channel opening without the secondary benzamido-group found in diamides.[1]
Broflanilide	Meta-diamide	0.005	100%	Highly Active. Requires the full "meta-diamide" scaffold to lock the receptor in the open state.[1]
Chlorantraniliprole	Anthranilic diamide	0.04	100%	Active. Different binding mode but validates the diamide requirement.[1]

Experimental Protocols

To replicate these screening results, use the following self-validating protocols.

Protocol 1: Mitochondrial Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Quantify the inhibition of Complex II-mediated electron transport.[1]

Reagents:

- Mitochondrial fraction isolated from *Botrytis cinerea* mycelium.[1]
- Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM KCN (blocks Complex IV), 20 mM Succinate (substrate).[1]
- Chromophore: DCPIP (2,6-dichlorophenolindophenol).[1]

Workflow:

- Preparation: Dilute Probe A and standards in DMSO (Final DMSO < 1%).
- Incubation: Mix mitochondrial fraction (50 µg protein) with test compounds for 10 min at 25°C.
- Initiation: Add Succinate (20 mM) and DCPIP (60 µM).
- Measurement: Monitor the reduction of DCPIP (blue to colorless) at 600 nm for 5 minutes.
- Validation:
 - Negative Control:[1] DMSO only (100% Activity).[1]
 - Positive Control:[1] Fluxapyroxad (1 µM) should show >95% inhibition.[1]
 - Quality Check: Reaction must be linear ($R^2 > 0$.[1]98) for the first 3 minutes.[1]

Protocol 2: Calcium Mobilization Assay (RyR Screen)

Objective: Detect agonist activity on the insect Ryanodine Receptor.[1]

Workflow:

- Cell Culture: Load Sf9 cells expressing RyR with Fluo-4 AM (calcium indicator) for 45 min.
- Baseline: Measure basal fluorescence (F_0) at 488 nm (Ex) / 525 nm (Em).
- Injection: Inject Probe A (10 µM - 100 µM).
- Response: Record fluorescence peak (F_{max}).

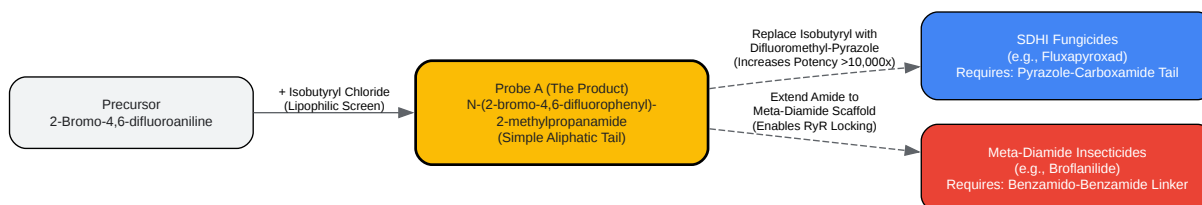
- Normalization: Calculate

[1]

- Pass Criteria: Broflanilide (1 μ M) must elicit >3-fold fluorescence increase.[1]

Structural Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the evolutionary pathway from the Probe A fragment to high-potency commercial actives.



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Caption: SAR Evolution: Probe A serves as the baseline lipophilic anchor.[1] Replacing the simple isobutyryl tail with complex heterocyclic scaffolds (blue/red paths) unlocks nanomolar potency against fungal or insect targets.[1]

Technical Synthesis & Recommendations

Why Screen Probe A?

- Baseline Determination: It establishes the intrinsic affinity of the halogenated aniline headgroup for the target pocket, independent of "tail" interactions.[1]
- Metabolic Stability: The 2,4,6-substitution pattern blocks metabolic hydroxylation at the most reactive phenyl positions, a key feature validated by this probe.[1]

- Cost-Effective Control: It serves as a perfect "negative control" or "low-affinity control" in high-throughput screening (HTS) to filter out non-specific hydrophobic binders.[1]

Recommendation for Researchers

- Do not use Probe A as a standalone active agent; its potency is insufficient for field application (micromolar vs. nanomolar requirements).[1]
- Do use Probe A as a crystallographic fragment to map the hydrophobic access channel of SDH or kinase targets.[1]
- Synthesis Note: The reaction of 2-bromo-4,6-difluoroaniline with isobutyryl chloride requires a weak base (e.g., Pyridine) in DCM at 0°C to prevent bis-acylation.[1]

References

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Sources

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